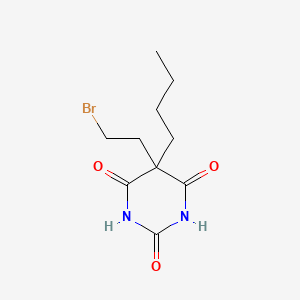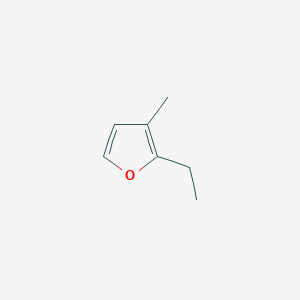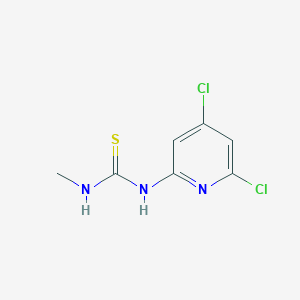
N-(4,6-Dichloropyridin-2-yl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, and a thiourea group attached to the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea typically involves the reaction of 4,6-dichloropyridine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Corresponding amines.
科学的研究の応用
N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
4,6-Dichloropyrimidine: A structurally related compound with similar reactivity and applications.
N-(4,6-Dichloropyridin-2-yl)acetamide: Another derivative with potential biological activities.
Comparison: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. Compared to 4,6-dichloropyrimidine, it may exhibit different reactivity and selectivity in chemical reactions. The presence of the methyl group in N-(4,6-Dichloropyridin-2-yl)acetamide may influence its biological activity and pharmacokinetic properties.
特性
CAS番号 |
61014-45-7 |
|---|---|
分子式 |
C7H7Cl2N3S |
分子量 |
236.12 g/mol |
IUPAC名 |
1-(4,6-dichloropyridin-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C7H7Cl2N3S/c1-10-7(13)12-6-3-4(8)2-5(9)11-6/h2-3H,1H3,(H2,10,11,12,13) |
InChIキー |
PFYFIKCXNYWZJD-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NC1=NC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
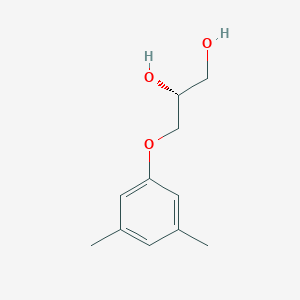
![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)
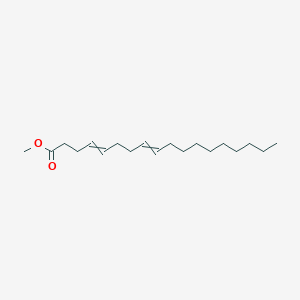
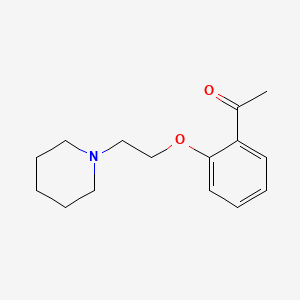
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)

